molecular formula C7H5BrN2S2 B2609127 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine CAS No. 81216-84-4

5-Bromo-4-(thiophen-2-yl)thiazol-2-amine

Cat. No. B2609127
CAS RN: 81216-84-4
M. Wt: 261.16
InChI Key: JNWMWSCUKSUKPJ-UHFFFAOYSA-N
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Description

“5-Bromo-4-(thiophen-2-yl)thiazol-2-amine” is a chemical compound with the CAS Number: 81216-84-4 . It has a molecular weight of 261.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5BrN2S2 . The InChI Code is 1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 261.17 and a molecular formula of C7H5BrN2S2 .

Scientific Research Applications

Antimicrobial Activities

5-Bromo-4-(thiophen-2-yl)thiazol-2-amine derivatives have been found to exhibit significant antimicrobial properties. Notably, some novel derivatives of this compound, including 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, have demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. The compounds were synthesized through solvent-free reactions and characterized using spectroscopic techniques. The antimicrobial effectiveness highlights the potential of this compound derivatives in developing new antimicrobial agents (Kaneria et al., 2016).

Quantum Chemical and Molecular Dynamics Studies

The compound and its derivatives have been the subject of extensive quantum chemical and molecular dynamics studies. For instance, a study analyzed the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic analysis and QTAIM approach. The study provided insights into the strength and nature of intra- and intermolecular interactions, crucial for understanding the chemical behavior of these compounds (El-Emam et al., 2020).

Synthesis and Characterization of Derivatives

There have been several studies focused on the synthesis and characterization of various derivatives of this compound. These studies not only explore the chemical synthesis pathways but also characterize the resultant compounds using techniques like NMR, IR, and Mass spectroscopy. The findings contribute to the broader chemical knowledge of thiazole derivatives and open up new pathways for their application in different fields of science and technology (Ai, 2008).

Applications in Polymerization and Corrosion Inhibition

The compound has found applications in the field of polymerization and corrosion inhibition. For instance, certain star-shaped derivatives have been developed as photoinitiators for radical and cationic polymerizations under LED lights, showcasing the compound's utility in advanced material manufacturing. Moreover, derivatives of this compound have been studied for their corrosion inhibition performances on metal surfaces, highlighting the compound's potential in industrial applications (Zhang et al., 2015; Kaya et al., 2016).

Mechanism of Action

properties

IUPAC Name

5-bromo-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWMWSCUKSUKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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